
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol is a complex organic compound that combines the properties of an unsaturated dicarboxylic acid and a beta-blocker derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Synthesis of (E)-but-2-enedioic acid
Starting Materials: Maleic anhydride.
Reaction Conditions: Hydrolysis of maleic anhydride in the presence of water or a dilute acid to yield (E)-but-2-enedioic acid.
-
Synthesis of 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol
Starting Materials: 2-pyrrol-1-ylphenol, epichlorohydrin, and isopropylamine.
Reaction Conditions:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, with stringent control over reaction conditions to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvents, often under mild heating.
Products: Oxidized derivatives, such as carboxylic acids or ketones.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous conditions, often at low temperatures.
Products: Reduced derivatives, such as alcohols or amines.
-
Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives, such as halides or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dichloromethane.
Catalysts: Acid or base catalysts, depending on the reaction type.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Cell Signaling: Modulates cell signaling pathways.
Medicine
Cardiovascular Drugs: Potential use in the development of beta-blockers for treating hypertension and arrhythmias.
Anti-inflammatory Agents: Investigated for its anti-inflammatory properties.
Industry
Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients (APIs).
Chemical Synthesis: Employed in the synthesis of specialty chemicals.
Wirkmechanismus
The compound exerts its effects primarily through interaction with beta-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in treating cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP (cAMP) signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: A non-selective beta-blocker used to treat high blood pressure and anxiety.
Atenolol: A selective beta-1 blocker used for hypertension and angina.
Metoprolol: Another selective beta-1 blocker with similar applications.
Uniqueness
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol is unique due to its combination of an unsaturated dicarboxylic acid and a beta-blocker derivative, which may offer distinct pharmacological properties compared to traditional beta-blockers. Its potential dual action on both cardiovascular and anti-inflammatory pathways could provide a broader therapeutic profile.
Eigenschaften
Molekularformel |
C20H26N2O6 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H22N2O2.C4H4O4/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
OCNROSNJUWZOCM-WLHGVMLRSA-N |
Isomerische SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride](/img/structure/B10768389.png)
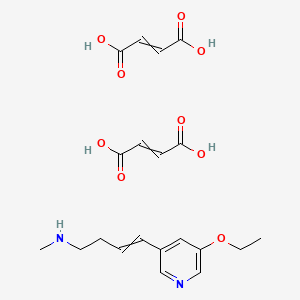
![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B10768395.png)

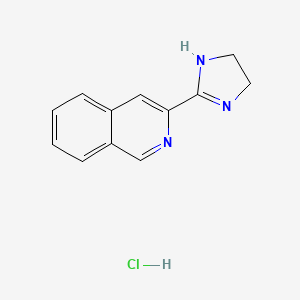
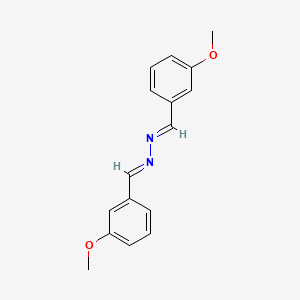

![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B10768427.png)
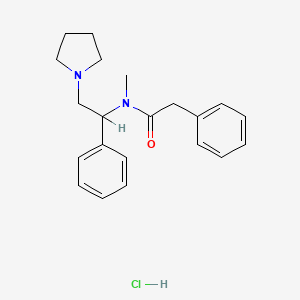
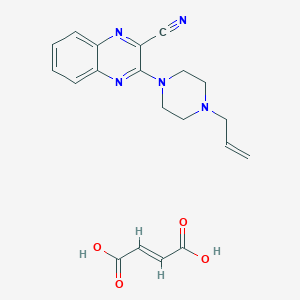
![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B10768457.png)
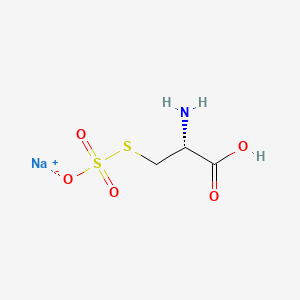
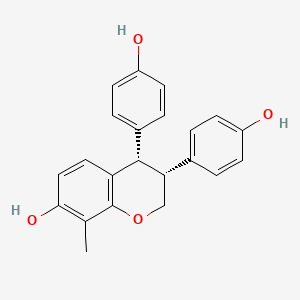
![2-methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic Acid](/img/structure/B10768479.png)
